molecular formula C14H10Cl2O3 B3104691 4-[(2,5-dichlorophenoxy)methyl]benzoic Acid CAS No. 149288-41-5

4-[(2,5-dichlorophenoxy)methyl]benzoic Acid

Cat. No.: B3104691
CAS No.: 149288-41-5
M. Wt: 297.1 g/mol
InChI Key: WUXCXPGVWYCMIJ-UHFFFAOYSA-N
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Description

4-[(2,5-dichlorophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C14H10Cl2O3. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2,5-dichlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 2,5-dichlorophenol with benzyl chloride in the presence of a base to form 2,5-dichlorophenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and distillation are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dichlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,5-dichlorophenoxy)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,5-dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.

    4-chloro-2-methylphenoxyacetic acid (MCPB): A related compound used in agriculture.

Uniqueness

4-[(2,5-dichlorophenoxy)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-[(2,5-dichlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-6-12(16)13(7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXCXPGVWYCMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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